3-ethyl-5-fluorobenzaldehyde
Description
3-Ethyl-5-fluorobenzaldehyde (molecular formula: C₉H₉FO) is a substituted benzaldehyde featuring an ethyl group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. The ethyl substituent is an electron-donating alkyl group, while fluorine is an electron-withdrawing halogen. This combination creates unique electronic and steric effects:
- The ethyl group donates electrons weakly through hyperconjugation, partially counterbalancing fluorine’s electron withdrawal.
- Steric Effects: The ethyl group introduces moderate steric hindrance near the aldehyde functional group, which may influence reactivity in nucleophilic addition or condensation reactions.
This compound’s properties make it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate for fluorinated heterocycles or ligands.
Properties
CAS No. |
1289123-08-5 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-fluorobenzaldehyde typically involves the fluorination of a suitable benzaldehyde precursor. One common method is the halogen-exchange reaction, where a chlorinated benzaldehyde is treated with a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen-exchange reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Ethyl-5-fluorobenzoic acid.
Reduction: 3-Ethyl-5-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential drug candidates with antimicrobial or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-5-fluorobenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3-ethyl-5-fluorobenzaldehyde, differing in substituent types, positions, or functional groups. Key differences in their chemical behavior and applications are highlighted below.
Substituent Variations in Fluorinated Benzaldehydes
Key Observations :
Lipophilicity: The ethyl group in this compound increases lipophilicity compared to hydroxyl-containing analogs (e.g., 3-Fluoro-5-hydroxybenzaldehyde), making it more soluble in nonpolar solvents. The methoxymethoxy group in CAS 1599306-92-9 adds steric bulk and reduces polarity, further enhancing organic-phase partitioning .
Reactivity :
- Hydroxyl-substituted derivatives (e.g., 1023290-12-1) exhibit higher reactivity in oxidation or glycosylation reactions due to the free -OH group. In contrast, this compound’s ethyl group limits such reactions but may facilitate Friedel-Crafts alkylation .
- Difluoro analogs (e.g., 118276-06-5) show stronger electron-withdrawing effects, accelerating electrophilic aromatic substitution at the 2- and 6-positions .
Stability :
- Compounds with protected hydroxyls (e.g., methoxymethoxy in CAS 1599306-92-9) resist hydrolysis under acidic/basic conditions, unlike this compound, which may degrade via aldehyde oxidation .
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